![molecular formula C19H28N4O3 B1675639 1-[5-エチル-2-ヒドロキシ-4-[[6-メチル-6-(1H-テトラゾール-5-イル)ヘプチル]オキシ]フェニル]エタノン CAS No. 117690-79-6](/img/structure/B1675639.png)
1-[5-エチル-2-ヒドロキシ-4-[[6-メチル-6-(1H-テトラゾール-5-イル)ヘプチル]オキシ]フェニル]エタノン
概要
説明
LY255283は、ロイコトリエンB4受容体拮抗薬としての役割で知られる化学化合物です。主に、ロイコトリエンB4受容体の生理学的および細胞シグナル伝達効果を研究するための科学研究で使用されています。 この化合物は、C19H28N4O3の分子式と360.45 g/molの分子量を持っています .
科学的研究の応用
Asthma Treatment
Mechanism of Action:
LY255283 has been shown to attenuate airway inflammation associated with asthma. In preclinical studies involving BALB/c mice, administration of LY255283 significantly reduced eosinophil infiltration and Th2 cytokine release, particularly interleukin-13, which is known to play a crucial role in allergic responses .
Case Study:
In a study where mice were challenged with ovalbumin (OVA) to induce asthma-like symptoms, those treated with LY255283 exhibited reduced airway hyperresponsiveness and inflammation compared to control groups. Histological analyses confirmed the drug's efficacy in mitigating lung tissue damage and inflammation .
Acute Respiratory Distress Syndrome (ARDS)
Research Findings:
LY255283 has demonstrated protective effects in models of ARDS induced by lipopolysaccharide (LPS). In porcine models, the compound significantly reduced neutrophil activation and recruitment to the lungs, which are critical factors in the pathogenesis of ARDS .
Experimental Design:
Pigs infused with LPS received varying doses of LY255283. Results indicated that higher doses led to improved oxygenation and reduced pulmonary hypertension, showcasing its potential as a therapeutic agent for ARDS .
Cancer Metastasis
Inhibition of Metastasis:
Research indicates that LY255283 can inhibit LPS-enhanced metastasis in breast cancer models. In studies involving MDA-MB-231 cells, treatment with LY255283 prior to implantation significantly reduced the number of metastatic nodules in the small bowel, suggesting its role in modulating cancer progression through BLT2 inhibition .
Mechanistic Insights:
The study elucidated that LPS potentiates invasiveness via a signaling cascade involving MyD88 and NF-κB pathways. LY255283's blockade of BLT2 disrupts this cascade, thereby reducing metastatic potential .
Inflammatory Diseases
General Applications:
LY255283 has been implicated in various inflammatory conditions beyond asthma and ARDS. Its ability to inhibit leukocyte chemotaxis makes it a candidate for treating diseases characterized by excessive inflammatory responses, such as sepsis and endotoxic shock .
Research Evidence:
In models of endotoxic shock, pretreatment with LY255283 resulted in decreased neutrophil recruitment and tissue damage, indicating its potential utility in managing systemic inflammatory responses .
Summary of Findings
The following table summarizes key findings from studies on LY255283:
作用機序
LY255283は、ロイコトリエンB4受容体、特にBLT2受容体の競合的拮抗薬として作用します。 ロイコトリエンB4がその受容体に結合するのを阻害し、それによって下流のシグナル伝達経路を遮断します。 この作用は炎症反応を抑制し、喘息やその他の炎症性疾患などの状態における潜在的な治療的影響を持っています .
生化学分析
Biochemical Properties
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone interacts with the leukotriene B4 (LTB4) receptor (BLT2), displacing [3H]LTB4 from its binding site on the lung membrane . The nature of this interaction is competitive, with a pKi value of 7.0 .
Cellular Effects
In cellular processes, 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone has been shown to significantly suppress the invasiveness of highly aggressive 253 J-BV bladder cancer cells . This effect is observed when the compound is applied at concentrations of 5 or 10 μM for 7 days .
Molecular Mechanism
The molecular mechanism of action of 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone involves its binding to the LTB4 receptor (BLT2). This binding competitively inhibits the action of LTB4, reducing contractile responses of lung parenchyma to LTB4 .
Temporal Effects in Laboratory Settings
The effects of 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone change over time in laboratory settings. For example, after 7 days of treatment with this compound, there is a significant reduction in the invasiveness of 253 J-BV bladder cancer cells .
準備方法
合成経路と反応条件
LY255283の合成は、コア構造の調製から始まり、続いて官能基の導入が行われるいくつかのステップを伴います。 詳細な合成経路と反応条件は、機密情報であり、全体が公表されていません。 合成には、さまざまな試薬と触媒を使用して目的の化学構造を達成することが知られています .
工業的生産方法
LY255283の工業的生産方法は、この化合物が主に研究目的で使用されているため、広く文書化されていません。 生産は通常、標準的な有機合成技術を含み、高純度と品質を確保するための精製および特性評価手順が含まれます .
化学反応の分析
反応の種類
LY255283は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。
還元: LY255283は、適切な還元剤を使用して還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります .
科学研究の応用
LY255283は、化学、生物学、医学の分野で広く科学研究に使用されています。 いくつかのアプリケーションを次に示します。
化学: ロイコトリエンB4受容体の結合と活性を研究するために使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用の研究に使用されます。
類似化合物との比較
類似化合物
LY255582: 類似の特性を持つ別のロイコトリエンB4受容体拮抗薬です。
AA92593: 類似の受容体拮抗作用を持つ化合物です。
CP 532623: ロイコトリエン受容体研究における役割で知られています
ユニークさ
LY255283は、BLT2受容体に対する高い選択性でユニークであり、IC50値は約100 nMです。 この選択性は、ロイコトリエンB4受容体拮抗作用の特定の効果を研究するための研究において貴重なツールとなります .
生物活性
LY255283 is a selective antagonist of the leukotriene B4 receptor 2 (BLT2), which plays a significant role in various inflammatory processes. This compound has been studied for its potential therapeutic applications, particularly in conditions associated with inflammation and cancer.
- Chemical Name : 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone
- Molecular Formula : C19H28N4O3
- Purity : ≥98%
- IC50 Values : Approximately 1 μM for human recombinant BLT2 and >10 μM for BLT1 receptors .
LY255283 functions as a competitive antagonist at the BLT2 receptor, inhibiting the actions of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This inhibition has been shown to:
- Reduce LTB4-induced contraction of lung parenchyma (pA2 = 7.2).
- Alleviate LTB4-mediated airway obstruction in animal models, including guinea pigs, following intravenous and oral administration .
Inhibition of Tumor Growth and Drug Resistance
A significant body of research highlights the role of LY255283 in cancer treatment, particularly regarding its effects on drug resistance in breast cancer cells:
- In MCF-7/DOX cells, pre-treatment with LY255283 sensitized these cells to paclitaxel, leading to increased apoptotic death. This suggests that BLT2 contributes to paclitaxel resistance through upregulation of P-glycoprotein .
- Co-treatment with LY255283 and paclitaxel resulted in a marked reduction in tumor growth in vivo, indicating potential for combination therapies in resistant cancer types .
Effects on Inflammation and Acute Lung Injury
LY255283 has demonstrated efficacy in models of acute lung injury:
- In studies involving lipopolysaccharide (LPS)-induced acute lung injury in pigs, LY255283 limited neutrophil activation and reduced inflammatory responses. Specifically, it decreased the accumulation of immune cells in bronchoalveolar lavage (BAL) fluid and lowered levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Study 1: Breast Cancer Resistance
In a controlled study using MCF-7/DOX cells, the administration of LY255283 resulted in:
- A significant decrease in tumor cell viability when combined with paclitaxel.
- Enhanced apoptotic markers indicating increased effectiveness against drug-resistant cancer cells .
Case Study 2: Acute Lung Injury Model
In an experimental model simulating acute lung injury:
- Mice treated with LY255283 exhibited reduced leukocyte infiltration into the lungs and lower levels of inflammatory cytokines compared to control groups.
- The treatment also correlated with decreased vascular permeability, suggesting that LY255283 may protect against lung damage during inflammatory responses .
Comparative Analysis
Parameter | LY255283 | Montelukast |
---|---|---|
Target Receptor | BLT2 | CysLT1 |
IC50 (BLT2) | ~1 μM | Not specifically reported |
Effect on Tumor Growth | Reduces growth in resistant tumors | Primarily used for asthma |
Inflammation Modulation | Reduces neutrophil activation | Reduces airway inflammation |
特性
IUPAC Name |
1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXJPFHTHQNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151872 | |
Record name | LY 255283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117690-79-6 | |
Record name | LY 255283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 255283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-255283 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。